BenchChemオンラインストアへようこそ!

Spiro[1,3-benzodioxole-2,3'-pyrrolidine]

Lipophilicity Drug-likeness Solubility prediction

Spiro[1,3-benzodioxole-2,3'-pyrrolidine] (CAS 24476-94-6) belongs to the class of spirocyclic benzodioxole-heterocycle hybrids, specifically incorporating a pyrrolidine ring fused via a spiro carbon to a 1,3-benzodioxole (catechol acetal) moiety. This unsubstituted parent scaffold (C₁₀H₁₁NO₂, MW 177.20 g/mol) presents a single hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, yielding a rigid, three-dimensional architecture with a computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 30.5 Ų.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 24476-94-6
Cat. No. B2496206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,3-benzodioxole-2,3'-pyrrolidine]
CAS24476-94-6
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESC1CNCC12OC3=CC=CC=C3O2
InChIInChI=1S/C10H11NO2/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-4,11H,5-7H2
InChIKeyOUJKSHSWNVQPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[1,3-benzodioxole-2,3'-pyrrolidine] (CAS 24476-94-6): Core Spirocyclic Scaffold Identity and Procurement-Relevant Characterization


Spiro[1,3-benzodioxole-2,3'-pyrrolidine] (CAS 24476-94-6) belongs to the class of spirocyclic benzodioxole-heterocycle hybrids, specifically incorporating a pyrrolidine ring fused via a spiro carbon to a 1,3-benzodioxole (catechol acetal) moiety [1]. This unsubstituted parent scaffold (C₁₀H₁₁NO₂, MW 177.20 g/mol) presents a single hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, yielding a rigid, three-dimensional architecture with a computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 30.5 Ų [2]. First disclosed in the early 1970s as a synthetic intermediate for potential antidepressant agents [3], the compound is commercially available at research-grade purity (typically ≥95%) and serves as a versatile building block for medicinal chemistry and chemical biology applications [2].

Why In-Class Spiro-Benzodioxole Analogs Cannot Replace Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Without Re-Validation


Simple in-class substitution—swapping the pyrrolidine ring for a piperidine (6‑membered) or cyclohexane (all‑carbon) ring while retaining the benzodioxole spiro junction—introduces measurable shifts in key physicochemical descriptors that directly impact pharmacokinetic behavior, target engagement, and synthetic tractability [1]. For example, transitioning from a pyrrolidine to a cyclohexane spiro partner increases computed lipophilicity by over 2 log units (ΔXLogP3 from 1.3 to 3.4) and eliminates the sole hydrogen bond donor, while replacing pyrrolidine with piperidine adds 14 Da to the molecular weight and alters basicity (pKa of pyrrolidine ≈11.27 vs. piperidine ≈11.12 in aqueous solution) [2]. Such differences cannot be assumed to preserve potency, selectivity, solubility, or permeability; therefore, procurement or screening decisions that treat these scaffolds as interchangeable risk irreproducible results and wasted resources [1]. The quantitative evidence below defines precisely where Spiro[1,3-benzodioxole-2,3'-pyrrolidine] diverges from its nearest structural neighbors.

Head-to-Head Quantitative Differentiation of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Against the Closest Spiro-Benzodioxole Analogs


Lipophilicity Control: 2.1 Log Units Lower XLogP3 Than the Cyclohexane Analog Predicts Superior Aqueous Solubility

The target compound's computed partition coefficient (XLogP3 = 1.3) is markedly lower than that of the direct spiro-cyclohexane analog (XLogP3 = 3.4), a difference of 2.1 log units [1]. This positions the pyrrolidine-containing scaffold closer to the optimal lipophilicity range for oral drug candidates (typically LogP 1–3) and suggests significantly better aqueous solubility, a critical parameter for bioassay reproducibility and formulation [2]. The piperidine analog shows an intermediate XLogP3 of 1.7, but its higher molecular weight and distinct basicity introduce orthogonal variables that prevent direct substitution without re-optimization [1].

Lipophilicity Drug-likeness Solubility prediction

Hydrogen Bond Donor Capacity: Exclusive HBD Presence Enables Key Target Interactions Absent in the Cyclohexane Analog

The target scaffold possesses one hydrogen bond donor (the pyrrolidine N–H), whereas the spiro-cyclohexane analog has zero HBDs [1]. This single donor is geometrically constrained within the spiro framework, offering a directional interaction point that can anchor the molecule within a protein binding site or influence crystal packing. The piperidine analog also provides one HBD, but the six-membered ring alters the vector orientation and pKa of the nitrogen, leading to a different protonation state distribution at physiological pH [2]. In fragment-based drug discovery, the presence of a hydrogen bond donor can be the decisive factor for detecting a binding event by surface plasmon resonance (SPR) or NMR [3].

Hydrogen bonding Molecular recognition Enzyme inhibition

Topological Polar Surface Area Advantage: 12 Ų Higher TPSA Than the Cyclohexane Analog Predicts Improved Permeability-Solubility Balance

The target compound exhibits a TPSA of 30.5 Ų, which is 12 Ų higher than the spiro-cyclohexane analog (TPSA = 18.5 Ų) and identical to that of the piperidine analog (30.5 Ų) [1]. The increased polar surface area of the pyrrolidine- and piperidine-containing scaffolds falls within the favorable range for oral bioavailability (typically TPSA < 140 Ų) while potentially reducing passive blood-brain barrier permeation compared to the highly lipophilic, low-TPSA cyclohexane analog [2]. This differential property is critical when selecting a scaffold for peripheral vs. CNS-targeted programs: the cyclohexane analog is more likely to exhibit non-specific membrane partitioning, whereas the target compound offers a more balanced profile [2].

Polar surface area BBB penetration Oral bioavailability

Molecular Weight Efficiency: 14–13 Da Lower MW Than Piperidine and Cyclohexane Analogs Enhances Ligand Efficiency Metrics

With a molecular weight of 177.20 g/mol, the target compound is 14.03 Da lighter than the piperidine analog (191.23 g/mol) and 13.04 Da lighter than the cyclohexane analog (190.24 g/mol) [1]. In fragment-based drug discovery, lower molecular weight directly translates into higher ligand efficiency (LE = -RT·ln(IC₅₀)/heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − LogP), both of which are critical decision metrics for fragment prioritization and hit-to-lead progression [2]. For the same binding affinity, the target scaffold would yield a superior LE and LLE compared to either analog, making it the more attractive starting point for optimization programs where maintaining low molecular weight is a key objective [2].

Ligand efficiency Fragment-based drug design Lead optimization

Synthetic Tractability: Direct N–H Functionalization Enables Diversification Pathways Not Available to the Cyclohexane Scaffold

The pyrrolidine N–H of the target compound provides a reactive handle for alkylation, acylation, sulfonylation, and reductive amination under mild conditions [1]. In contrast, the all-carbon cyclohexane analog lacks any heteroatom functionalization site, requiring de novo synthesis for each derivative [2]. The piperidine analog also offers an N–H handle, but the larger ring may exhibit different reactivity profiles (e.g., slower alkylation kinetics) and distinct conformational preferences that influence the stereochemical outcome of subsequent transformations [3]. The patent literature explicitly demonstrates the versatility of the Spiro[1,3-benzodioxole-2,3'-pyrrolidine] scaffold as a synthetic intermediate for generating diverse N-substituted analogs [1].

Parallel synthesis Library generation Late-stage functionalization

Fragment-Like Physicochemical Profile: Rule-of-Three Compliance Distinguishes the Target from Heavier Analogs

The target compound satisfies all criteria of the 'Rule of Three' for fragment libraries (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3), with MW = 177.20, XLogP3 = 1.3, HBD = 1, HBA = 3, and rotatable bonds = 0 [1]. The cyclohexane analog, with XLogP3 = 3.4, exceeds the LogP threshold, and the piperidine analog, although compliant, carries a higher molecular weight penalty [1]. Fragment compliance ensures that the target scaffold is directly deployable in fragment-based screening campaigns without further truncation or property adjustment, accelerating hit identification timelines [2].

Fragment-based screening Rule of Three Chemical probe development

Highest-Impact Application Scenarios for Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Based on Verified Differentiation


Fragment-Based Lead Discovery for CNS and Peripheral Targets Requiring Balanced Lipophilicity

With MW = 177.20 g/mol, XLogP3 = 1.3, and full Rule-of-Three compliance [1], the target scaffold is immediately suitable for fragment library inclusion. Its 2.1 log unit lower lipophilicity relative to the cyclohexane analog [1] reduces non-specific binding and aggregation risk in biochemical and biophysical assays (SPR, NMR, thermal shift), yielding cleaner primary screening data. The single N–H hydrogen bond donor provides a defined interaction point detectable by NMR WaterLOGSY or STD experiments, a feature entirely absent in the cyclohexane analog [2].

Scaffold-Hopping Starting Point for Kinase, GPCR, or Epigenetic Target Families

The rigid spiro junction (zero rotatable bonds) imposes a defined exit vector geometry that differentiates the pyrrolidine scaffold from both the six-membered piperidine and the all-carbon cyclohexane variants [1]. This constrained three-dimensionality is highly valued in kinase hinge-binding motifs and GPCR allosteric modulator design. The N–H handle enables rapid parallel library synthesis via simple alkylation or acylation chemistry, as demonstrated in the original patent literature [3], supporting rapid SAR exploration.

Chemical Probe and Tool Compound Synthesis Where Low Molecular Weight and High Ligand Efficiency Are Mandatory

For chemical probe development programs requiring high-quality starting points, the target scaffold's 14 Da lower MW versus the piperidine analog directly improves ligand efficiency and lipophilic ligand efficiency indices [1]. This advantage is decisive when optimizing for in vivo pharmacokinetics, as every added heavy atom can compromise solubility, permeability, or metabolic stability. The scaffold's predicted favorable solubility (driven by XLogP3 = 1.3, TPSA = 30.5 Ų) supports formulation for both in vitro and in vivo studies [1].

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Building Block

The orthogonal reactivity of the pyrrolidine N–H (nucleophilic) and the benzodioxole ring (electrophilic aromatic substitution-capable) makes the target compound a bifunctional building block for diversity-oriented synthesis [3]. Its compact structure (C₁₀H₁₁NO₂) is well-suited for on-DNA chemistry in DEL construction, where lower molecular weight scaffolds are preferred to maintain library quality and sequencing fidelity [1].

Quote Request

Request a Quote for Spiro[1,3-benzodioxole-2,3'-pyrrolidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.